N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine
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Overview
Description
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine is a complex organic compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in drug discovery and modern organic synthesis due to their structural diversity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine typically involves a multi-step process. One efficient method is a one-pot two-step synthesis that includes a solvent-free condensation/reduction reaction sequence. This process starts with 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120°C for 2 hours under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key is to maintain the reaction conditions and optimize the purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
- N-(3-TERT-BUTYL-1H-PYRAZOL-5-YL)-N’-{4-CHLORO-3-[(PYRIDIN-3-YLOXY)METHYL]PHENYL}UREA
Uniqueness
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine is unique due to its specific structural features, such as the presence of both tert-butyl and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)13-22(10-11-23-5)14-17-12-18(21-20-17)19(2,3)4/h6-9,12H,10-11,13-14H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCLLLKTZMQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CC(=NN2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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